3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Chemical Synthesis and Biological Effectiveness : Research conducted by Bobek, Kuhar, and Bloch (1979) on related compounds, including 5-Fluoro-1,3-oxazine-2,6(3H)-dione, has shown their marked inhibitory effect against bacteria such as S. faecium and E. coli. The biological effectiveness of these compounds is influenced by their rapid hydrolysis in growth media (Bobek, Kuhar, & Bloch, 1979).
Photochemical Properties
- Photochromic Properties : Deniz, Tomasulo, Sortino, and Raymo (2009) explored the photochemical properties of a series of photochromic [1,3]oxazines. They differ in their substituents, which affect their photochemical responses. This research is pivotal for understanding the photochemical behavior of similar compounds (Deniz, Tomasulo, Sortino, & Raymo, 2009).
Biotransformation Studies
- Comparative Metabolism in Different Species : Lavrijsen et al. (1992) conducted a comparative study on the metabolism of Flunarizine, a compound related to 3-(4-Fluorophenyl)-9-(2-Methoxyethyl)-2-Methyl-9,10-Dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, in rats, dogs, and humans. The study provides insights into the biotransformation pathways in different species, which is significant for pharmacokinetics and drug development (Lavrijsen et al., 1992).
Thermally Curable Monomers
- Development of Thermally Curable Monomers : Kiskan and Yagcı (2007) synthesized a new monomer with both benzoxazine and coumarin rings, demonstrating its thermal ring-opening reaction and thermal behavior. Such research is essential for the development of new materials and polymers (Kiskan & Yagcı, 2007).
Crystal and Molecular Structure Studies
- Structural Analysis via X-ray Diffraction : Udupa (1982) utilized single-crystal X-ray diffraction to determine the crystal structure of a compound closely related to the subject molecule. This type of research aids in understanding the molecular and crystal structures of complex organic compounds (Udupa, 1982).
Super-Resolution Imaging
- Application in Super-Resolution Imaging : Deniz et al. (2012) explored the use of oxazine-based fluorophores for super-resolution imaging. Their findings highlight the potential application of similar compounds in advanced imaging techniques (Deniz, Tomasulo, Cusido, Yildiz, Petriella, Bossi, Sortino, & Raymo, 2012).
Antimicrobial Activity
- Antimicrobial Properties of Similar Compounds : Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and assessed their antimicrobial activities, indicating the relevance of such compounds in developing new antimicrobial agents (Fang, Zuo, Li, He, Wang, Tian, Zhao, Miao, & Shin, 2011).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-19(14-3-5-15(22)6-4-14)20(24)16-7-8-18-17(21(16)27-13)11-23(12-26-18)9-10-25-2/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMITZALHCUUQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.